molecular formula C14H14N2O5 B2691684 6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 2034385-38-9

6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B2691684
M. Wt: 290.275
InChI Key: PBIPGBKRCIARRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a compound with a unique chemical structure that has been studied extensively in scientific research. This compound is known for its potential applications in the field of medicine, particularly in the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds involves the synthesis and characterization of novel heterocyclic compounds, including pyrazoles, pyrimidines, and isoxazoles. These studies focus on developing new synthetic routes, optimizing reaction conditions, and characterizing the compounds using various spectroscopic techniques (e.g., IR, NMR, Mass Spectrometry) and elemental analysis. For instance, the synthesis and characterization of azetidinone derivatives and their evaluation for antibacterial activities represent a direct application in medicinal chemistry and drug discovery (Chopde, Meshram, & Pagadala, 2012).

Biological Evaluation

Closely related compounds have been evaluated for their biological activities, including antimicrobial, antifungal, and anticancer properties. These studies aim to discover new pharmacophores and develop potential therapeutic agents. For example, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, indicating the therapeutic potential of such compounds in cancer treatment and inflammation (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Research on derivatives of similar structures has shown promising antimicrobial and antitumor activities. These studies explore the effects of different substituents on the core structure's biological activity, providing insights into structure-activity relationships (SAR) and leading to the development of more potent and selective agents. For instance, the study on azetidin-2-one derivatives and their pyrazoline counterparts highlights the synthesis and antimicrobial activity evaluation, showcasing the potential of such compounds in addressing drug-resistant microbial strains (Shailesh, Pankaj, & Patel Amr, 2012).

properties

IUPAC Name

6-methyl-4-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-8-3-10(4-13(17)19-8)20-11-6-16(7-11)14(18)12-5-15-21-9(12)2/h3-5,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIPGBKRCIARRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-(5-methylisoxazole-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

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